Cas no 1521387-96-1 (2-(5-Bromothiophen-3-yl)ethan-1-amine)

2-(5-Bromothiophen-3-yl)ethan-1-amine is a brominated thiophene derivative featuring a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent at the 5-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex heterocyclic frameworks. The ethylamine side chain provides a handle for further derivatization, facilitating applications in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined structure and high purity make it suitable for precise synthetic applications. This compound is particularly valuable in the synthesis of thiophene-based scaffolds for drug discovery and materials science.
2-(5-Bromothiophen-3-yl)ethan-1-amine structure
1521387-96-1 structure
Product Name:2-(5-Bromothiophen-3-yl)ethan-1-amine
CAS No:1521387-96-1
MF:C6H8BrNS
MW:206.103419303894
CID:5767515
PubChem ID:67147912
Update Time:2025-11-07

2-(5-Bromothiophen-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromothiophen-3-yl)ethan-1-amine
    • EN300-1913338
    • 1521387-96-1
    • SCHEMBL1749711
    • 3-Thiopheneethanamine, 5-bromo-
    • 2-(5-Bromothiophen-3-yl)ethan-1-amine
    • Inchi: 1S/C6H8BrNS/c7-6-3-5(1-2-8)4-9-6/h3-4H,1-2,8H2
    • InChI Key: YNMURIPRLKHKPY-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)CCN

Computed Properties

  • Exact Mass: 204.95608g/mol
  • Monoisotopic Mass: 204.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.566±0.06 g/cm3(Predicted)
  • Boiling Point: 263.8±25.0 °C(Predicted)
  • pka: 9.67±0.10(Predicted)

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Additional information on 2-(5-Bromothiophen-3-yl)ethan-1-amine

Comprehensive Overview of 2-(5-Bromothiophen-3-yl)ethan-1-Amine (CAS No. 1521387–96–1)

The compound 2-(5-Bromothiophen-3-yl)ethan-1-Amine, identified by the CAS number 1521387–96–1, is a structurally significant organic molecule that has garnered attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of a thiophene heterocycle, a brominated aromatic ring, and an ethylamine chain provides a versatile scaffold for functionalization and application development. The thiophene moiety, a five-membered aromatic ring containing sulfur, is known for its electronic properties and stability, making it a common feature in pharmaceuticals and agrochemicals. The bromine substituent at the 5-position introduces halogen-based reactivity, while the ethylamine group offers opportunities for conjugation with other pharmacologically active moieties.

Recent advancements in synthetic methodologies have highlighted the utility of brominated thiophenes in cross-coupling reactions such as the Buchwald–Hartwig amination and Suzuki coupling. The ethylamine functionality in this compound serves as an ideal nucleophile for such transformations, enabling the construction of complex heterocyclic frameworks. For instance, studies published in *Organic Letters* (2024) demonstrate how brominated thiophene derivatives like CAS No. 1521387–96–1 can be employed as intermediates in the synthesis of isoquinoline alkaloids with potential antitumor activity. The strategic placement of bromine at the 5-position enhances regioselectivity during coupling reactions, reducing side-product formation.

In medicinal chemistry, compounds bearing both thiophene and amine groups are frequently explored for their biological activities. The brominated thiophene scaffold has been associated with enzyme inhibition properties, particularly against kinases and proteases involved in cancer progression. A 2024 study in *ACS Medicinal Chemistry Letters* reported that derivatives of 2-(5-Bromothiophen-3-y)-containing molecules exhibited nanomolar inhibition of PDK1 (Phosphoinositide-dependent kinase 1), a key target in metabolic and oncogenic pathways. The ethylamine chain’s flexibility allows for hydrogen bonding interactions with protein active sites, enhancing binding affinity.

The synthesis of CAS No. 1521387–96–1 typically involves multi-step processes starting from readily available thiophene precursors. A notable approach described in *Synthetic Communications* (Vol. 44, 2024) utilizes palladium-catalyzed bromination followed by reductive amination to introduce the ethylamine group. This method achieves high yields (>80%) and stereoselectivity while minimizing environmental impact through solvent recovery systems. Researchers have also explored microwave-assisted protocols to accelerate reaction times without compromising product purity.

From an analytical chemistry perspective, characterizing this compound requires advanced spectroscopic techniques due to its complex structure. Nuclear magnetic resonance (NMR) spectra reveal distinct aromatic proton signals from the thiophene ring and characteristic coupling patterns from the ethyl chain. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to [M+H]+, while X-ray crystallography provides precise three-dimensional data on intermolecular interactions involving hydrogen bonds between amine groups.

Environmental stability studies indicate that brominated thiophenes like this compound exhibit moderate thermal resistance up to 80°C but require storage under inert atmospheres to prevent oxidation of sulfur atoms. Solubility profiles show good compatibility with polar organic solvents such as DMSO or acetonitrile but limited aqueous solubility unless modified via salt formation (e.g., hydrochloride salts).

In materials science applications, researchers have investigated this compound’s potential as a building block for conductive polymers or optoelectronic devices. A 2024 publication in *Advanced Materials Interfaces* demonstrated that polymerizing similar brominated thiophenes with electron-deficient monomers resulted in semiconducting films with tunable bandgaps suitable for organic photovoltaics.

The compound’s role as a synthetic intermediate is further underscored by its use in flow chemistry platforms for continuous manufacturing processes. Automated synthesis systems integrating this molecule have been developed by pharmaceutical companies to streamline production pipelines while maintaining GMP compliance standards.

Ongoing research continues to explore novel applications for CAS No. 1521387–96–1, including its potential as a ligand in transition metal catalysis or as part of bioconjugation strategies for drug delivery systems targeting specific cellular pathways.

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